molecular formula C11H17NO6S B12948772 3-((3,5-Dimethoxyphenyl)amino)-2-hydroxypropane-1-sulfonic acid

3-((3,5-Dimethoxyphenyl)amino)-2-hydroxypropane-1-sulfonic acid

Cat. No.: B12948772
M. Wt: 291.32 g/mol
InChI Key: AOTXQRRUWFSXCN-UHFFFAOYSA-N
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Description

3-((3,5-Dimethoxyphenyl)amino)-2-hydroxypropane-1-sulfonic acid is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, an amino group, a hydroxypropane chain, and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,5-Dimethoxyphenyl)amino)-2-hydroxypropane-1-sulfonic acid typically involves the reaction of 3,5-dimethoxyaniline with epichlorohydrin, followed by sulfonation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction between the amine and epoxide groups. The sulfonation step can be achieved using sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-((3,5-Dimethoxyphenyl)amino)-2-hydroxypropane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as amines or alcohols under basic conditions

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an amine

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-((3,5-Dimethoxyphenyl)amino)-2-hydroxypropane-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((3,5-Dimethoxyphenyl)amino)-2-hydroxypropane-1-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethoxyphenylboronic acid
  • 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid
  • 2-{[(3,5-Dimethoxyphenyl)(hydroxy)methylidene]amino}acetic acid

Uniqueness

3-((3,5-Dimethoxyphenyl)amino)-2-hydroxypropane-1-sulfonic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonic acid and hydroxy groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H17NO6S

Molecular Weight

291.32 g/mol

IUPAC Name

3-(3,5-dimethoxyanilino)-2-hydroxypropane-1-sulfonic acid

InChI

InChI=1S/C11H17NO6S/c1-17-10-3-8(4-11(5-10)18-2)12-6-9(13)7-19(14,15)16/h3-5,9,12-13H,6-7H2,1-2H3,(H,14,15,16)

InChI Key

AOTXQRRUWFSXCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NCC(CS(=O)(=O)O)O)OC

Origin of Product

United States

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